Dibenzofuran-2,8-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzofuran-2,8-dithiol is an organic compound with the molecular formula C12H8OS2. It belongs to the class of furan derivatives, which are known for their diverse biological and pharmacological properties . This compound is characterized by the presence of a furan ring fused with a benzene ring and two sulfur atoms, making it a unique structure in the realm of heterocyclic chemistry.
Vorbereitungsmethoden
The synthesis of Dibenzofuran-2,8-dithiol typically involves the reaction of dibenzo[b,d]furan with sulfur-containing reagents under specific conditions. One common method includes the use of thiolating agents to introduce the sulfur atoms into the furan ring. The reaction conditions often require the presence of a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Dibenzofuran-2,8-dithiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms into thiols or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dibenzofuran-2,8-dithiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Due to its potential pharmacological properties, it is investigated for its antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of Dibenzofuran-2,8-dithiol involves its interaction with specific molecular targets and pathways. The sulfur atoms in the compound can form bonds with various biological molecules, affecting their function. This interaction can lead to the inhibition of certain enzymes or the modulation of signaling pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Dibenzofuran-2,8-dithiol can be compared with other furan derivatives, such as:
2-Furoic acid: Known for its antimicrobial properties.
5-Nitrofuran-2-yl derivatives: Used in the synthesis of antimicrobial agents.
Benzofuran derivatives: Known for their wide range of biological activities, including antimicrobial and anticancer properties
Eigenschaften
Molekularformel |
C12H8OS2 |
---|---|
Molekulargewicht |
232.3g/mol |
IUPAC-Name |
dibenzofuran-2,8-dithiol |
InChI |
InChI=1S/C12H8OS2/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)13-11/h1-6,14-15H |
InChI-Schlüssel |
LIFURHPURLAPEN-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1S)C3=C(O2)C=CC(=C3)S |
Kanonische SMILES |
C1=CC2=C(C=C1S)C3=C(O2)C=CC(=C3)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.